molecular formula C15H22F3N3O3 B6129334 6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B6129334
M. Wt: 349.35 g/mol
InChI Key: RJGJEJRDUHXKPS-UHFFFAOYSA-N
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Description

6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a reaction with 2-pyrrolidinone, often under conditions that promote nucleophilic substitution.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through a reaction with trifluoroethylamine, which can be facilitated by activating agents such as carbodiimides.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups that may exhibit different biological activities.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its structural features, it may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group may enhance the compound’s ability to penetrate biological membranes, while the piperidine and pyrrolidinone moieties may interact with active sites on target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide: This compound shares the pyrrolidinone moiety and has been studied for its potential as a chemotherapeutic agent.

    2-(2-oxo-pyrrolidin-1-yl)-butyramide: Another related compound with similar structural features, used in various biochemical studies.

Uniqueness

6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is unique due to the combination of its trifluoroethyl group, piperidine ring, and pyrrolidinone moiety. This combination of features may confer unique biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O3/c16-15(17,18)10-19-14(24)11-4-5-13(23)21(9-11)8-2-7-20-6-1-3-12(20)22/h11H,1-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGJEJRDUHXKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN2CC(CCC2=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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